![molecular formula C8H4ClNO2S B2465483 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 155559-77-6](/img/structure/B2465483.png)

6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole

Übersicht

Beschreibung

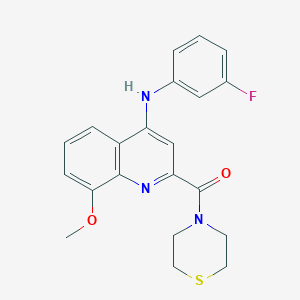

6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the molecular formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that is widely used in various fields such as pharmaceutical chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles in this process: as a carbon source, solvent, and oxidant . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , and a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Molecular Structure Analysis

The molecular structure of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is characterized by the presence of a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is fused with a dioxolo ring, and a chlorine atom is attached to the sixth carbon of the benzothiazole ring .Wissenschaftliche Forschungsanwendungen

- It has been validated for high-throughput screening (HTS) and accurately determining binding constants for inhibitors against enzymes from the histone deacetylase family .

- It shows promise in targeting specific members of this enzyme family, including those from Pseudomonas aeruginosa .

Fluorescence Lifetime-Based Binding Assay

Anti-Inflammatory and Analgesic Properties

Antimicrobial Activity

Polyamine Metabolism and Biofilm Inhibition

Histone Deacetylase Inhibitors

Other Potential Applications

Wirkmechanismus

Target of Action

The primary targets of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes .

Biochemical Pathways

The affected biochemical pathways involve the polyamine metabolism . Polyamines were reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .

Pharmacokinetics

The compound’s molecular weight is 21364, which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of HDACs and APAHs . This leads to the disruption of the polyamine metabolism and interference with biofilm formation .

Eigenschaften

IUPAC Name |

6-chloro-[1,3]dioxolo[4,5-f][1,3]benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRZVJFFQLMHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155559-77-6 | |

| Record name | 11-chloro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2465407.png)

![4,7-Dimethyl-6-propan-2-yl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465411.png)

![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465417.png)

![2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465422.png)